2,2'-Dibromooctafluorobiphenyl
Description
The Role of Perfluorinated and Polyfluorinated Biphenyls as Molecular Scaffolds
Perfluorinated and polyfluorinated biphenyls are compounds where some or all hydrogen atoms on the biphenyl (B1667301) framework are replaced by fluorine atoms. This substitution dramatically alters the molecule's properties, bestowing upon it enhanced thermal and chemical stability. acs.org The strong electron-withdrawing nature of fluorine atoms renders the biphenyl system electron-poor, a characteristic that is highly sought after in the development of advanced materials. acs.org
The rigid and well-defined structure of these biphenyls makes them excellent building blocks in various applications, including:
Liquid Crystalline Materials: Their rigidity is a key factor in the design of liquid crystal displays (LCDs). acs.org
Organic Electronics: Their electronic properties are leveraged in the creation of organic light-emitting diodes (OLEDs) and organic semiconductors. acs.org
Crystal Engineering and Supramolecular Chemistry: The defined geometry allows for the construction of predictable and stable crystal structures and complex supramolecular assemblies. acs.org
Porous Polymers: They serve as foundational units for polymers of intrinsic microporosity (PIMs), which have applications in gas separation and storage. acs.org
The synthesis of these highly fluorinated compounds can be challenging, often requiring specialized methods like the Suzuki-Miyaura cross-coupling reaction under optimized conditions to achieve good yields. acs.orgresearchgate.net
2,2'-Dibromooctafluorobiphenyl: A Key Compound for Chemical Exploration
This compound, with the chemical formula C₁₂Br₂F₈, is a prime example of a polyfluorinated biphenyl that serves as a versatile precursor in organic synthesis. cymitquimica.comsigmaaldrich.com The presence of two bromine atoms at the 2 and 2' positions provides reactive sites for a variety of chemical transformations, particularly cross-coupling reactions. These reactions allow for the introduction of new functional groups, leading to the creation of more complex molecules with tailored properties.
One notable application is its use as a precursor in the synthesis of donor-acceptor systems. These systems are crucial for developing electron-transporting materials used in organic photovoltaic devices. sigmaaldrich.comchemicalbook.com Furthermore, it is a key starting material for synthesizing 2,7-substituted hexafluoro-9-heterofluorenes, which are investigated as potential building blocks for materials with useful electron transport properties due to their low-lying LUMO energy levels. nih.gov
The synthesis of this compound itself can be achieved through the arylation of 1,2-dibromo-3,4,5,6-tetrafluorobenzene using butyllithium (B86547) and titanium tetrachloride (TiCl₄). fluorine1.rufluorine1.ru
Properties of this compound
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂Br₂F₈ | cymitquimica.comsigmaaldrich.comchemsrc.com |
| Molecular Weight | 455.92 g/mol | cymitquimica.comsigmaaldrich.com |
| Appearance | Crystals | sigmaaldrich.com |
| Melting Point | 95-100 °C | sigmaaldrich.comchemsrc.com |
| Boiling Point (Predicted) | 285.0 ± 35.0 °C | chemsrc.com |
| Density (Predicted) | 2.065 ± 0.06 g/cm³ | chemsrc.com |
| CAS Number | 5576-19-2 | cymitquimica.comsigmaaldrich.com |
Research Findings and Applications
Detailed research has highlighted the utility of this compound in constructing advanced materials. For instance, its reaction with phenyllithium, thienyllithium, and lithium phenylacetylide through nucleophilic aromatic substitution (S(N)Ar(F)) reactions leads to the formation of 2,7-substituted hexafluoro-9-heterofluorenes. nih.gov These resulting compounds exhibit interesting photophysical properties, with UV-vis spectroscopy revealing HOMO-LUMO energy gaps between 3.0 and 3.9 eV and photoluminescence emissions in the ultraviolet to violet/blue range. nih.gov Single-crystal X-ray analysis of these derivatives has shown cofacial packing with intermolecular distances as short as 3.4 Å, suggesting their potential for efficient charge transport. nih.gov
The Suzuki-Miyaura cross-coupling reaction remains a powerful tool for modifying this compound and other polyfluorinated biphenyls. acs.orgacs.org These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of derivatives with diverse functionalities. acs.org The development of efficient catalytic systems is crucial for these transformations, especially when dealing with electron-poor substrates. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br2F8/c13-3-1(5(15)9(19)11(21)7(3)17)2-4(14)8(18)12(22)10(20)6(2)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFBGCEVOAASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C2=C(C(=C(C(=C2Br)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-19-2 | |
| Record name | 5576-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2 Dibromooctafluorobiphenyl and Analogous Fluorinated Biphenyl Structures
Established Strategies for Biaryl Bond Formation in Perfluorinated Systems
The creation of a carbon-carbon bond between two highly fluorinated aromatic rings presents a distinct challenge in organic synthesis. Traditional methods often need to be adapted to overcome the altered reactivity imparted by the fluorine substituents. altmaniacs.com The primary strategies employed are metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which have proven to be the most effective protocols for these transformations. rsc.org
Metal-catalyzed cross-coupling reactions are fundamental tools for the formation of C-C bonds and are widely applied in the synthesis of biaryl compounds. wikipedia.org For fluorinated systems, palladium, nickel, and copper catalysts are commonly employed to facilitate the coupling of two aryl partners. mdpi.comwikipedia.orgwikipedia.org These reactions typically involve an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for synthesizing biphenyl (B1667301) derivatives, including highly fluorinated structures. nih.govacs.org This palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organic halide is favored for its mild reaction conditions, commercial availability of reagents, and the low toxicity of its boron-containing byproducts. acs.org
For electron-poor substrates like polyfluorinated aromatics, the Suzuki-Miyaura coupling has been successfully applied. nih.gov However, the synthesis of these compounds can be challenging, and reaction conditions often require careful optimization of catalysts, ligands, and bases. acs.orgnih.gov For instance, the coupling of pentafluorophenylboronic acid, which is often inactive under standard conditions, can be achieved using a combination of a palladium catalyst, cesium fluoride (B91410) (CsF), and silver(I) oxide (Ag₂O) to promote the reaction. acs.orgresearchgate.net The main issue with fluorinated phenylboronic acids is their tendency to undergo rapid deboronation under basic conditions, a problem that can be addressed by using sophisticated catalyst systems. acs.org
Below is a table summarizing typical conditions for Suzuki-Miyaura couplings involving fluorinated substrates.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product Yield |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Water/Dioxane | 105 | 1-bromo-3,4-difluorobenzene and various arylboronic acids | 72-80% |
| Pd(PPh₃)₄ | PPh₃ | CsF / Ag₂O | DME | 70 | Pentafluorophenylboronic acid and iodobenzene | >90% |
| Pd₂(dba)₃ | P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | Pentafluorophenylboronic acid and aryl bromides | Fair to Good |
This table presents a generalized summary of research findings. nih.govresearchgate.net
The Negishi and Stille couplings are also prominent methods for forming biaryl structures. acs.org The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method has been successfully applied to the synthesis of highly fluorinated biphenyls and oligophenyls. researchgate.net An improved strategy utilizes organozinc pivalates, which are more stable than the corresponding organoboron compounds used in Suzuki-Miyaura couplings, thus avoiding the need for a large excess of the reagent. researchgate.net These reactions can be performed under mild conditions, often at room temperature, and are compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.net
The Stille coupling, which pairs an organotin compound with an organic halide, is another palladium-catalyzed option. However, examples of Stille couplings involving two highly fluorinated aryl compounds are less common. acs.org The methodology has been explored, demonstrating the potential for creating C-C bonds in these challenging systems, though it is not as frequently employed as the Suzuki or Negishi reactions for this purpose. acs.orgresearchgate.net
The Ullmann reaction, discovered in 1901, is a classic method for synthesizing symmetrical biaryl compounds through the copper-promoted coupling of two aryl halides. wikipedia.orgthermofisher.com Traditionally, the reaction requires harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org The reaction is typically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org
Despite these limitations, the Ullmann condensation has been adapted for the synthesis of perfluorinated polyphenylenes. tandfonline.com Modified Ullmann conditions have been developed to facilitate the one-step synthesis of complex structures like perfluorinated dendrimers and linear sexiphenyls. tandfonline.com The Ullmann-type reaction can also be used to form C-O bonds, creating fluorinated biphenyl ethers, by reacting an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org Modern variations often use soluble copper catalysts with specific ligands, which can improve reaction efficiency and moderate the required conditions. wikipedia.org
The Kumada coupling, first reported in 1972, is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.org The reaction is catalyzed by transition metals, typically nickel or palladium. wikipedia.orgorganic-chemistry.org It stands as one of the pioneering methods in catalytic cross-coupling and remains a valuable tool, particularly for the low-cost synthesis of unsymmetrical biaryls. organic-chemistry.org
The catalytic cycle is understood to be analogous to other palladium-catalyzed couplings, involving oxidative addition of the palladium(0) catalyst into the aryl-halide bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product. wikipedia.org The reaction is versatile and has been successfully demonstrated with a variety of aryl halides. wikipedia.org Combinations of iron-group metal fluorides (Fe, Co, Ni) with N-heterocyclic carbene (NHC) ligands have been shown to be excellent catalysts for Kumada-type couplings, effectively suppressing the formation of homocoupling byproducts. acs.org
Nucleophilic Aromatic Substitution (SNAr) offers a transition-metal-free pathway for the functionalization of polyfluoroarenes. nih.gov The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. rsc.orgnih.gov In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride ion), forming a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the fluoride ion. researchgate.net
This strategy is effective for forming C-C, C-O, and C-N bonds. nih.gov For instance, polyfluoroarenes can react with alcohols or amines to produce the corresponding aryl ethers and anilines. nih.gov The synthesis of perfluoroaryl-substituted phosphonates and phosphinates has also been achieved via SNAr reactions, where carbanions derived from benzyl (B1604629) phosphonates act as the nucleophiles. researchgate.net The reaction is typically regioselective, with nucleophilic attack often occurring at the para position relative to an existing substituent on the perfluorinated ring. nih.gov This method provides a powerful and direct route to highly functionalized polyfluorinated compounds. bris.ac.uk
Free Radical Mechanisms and Wurtz-Fittig Reactions in Biphenyl Formation
The formation of biaryl compounds through radical mechanisms offers a classical approach to C-C bond formation. The Wurtz-Fittig reaction, a modification of the Wurtz reaction, traditionally involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orglscollege.ac.inck12.org When two aryl halides are coupled, the reaction is sometimes referred to as the Fittig reaction.
The mechanism of the Wurtz-Fittig reaction is thought to proceed through one of two primary pathways: an organoalkali mechanism or a radical mechanism. wikipedia.orglscollege.ac.iniitk.ac.in
Organoalkali Pathway: Formation of an organosodium intermediate from one halide, which then acts as a nucleophile, attacking the second aryl halide.
Radical Pathway: A single-electron transfer from sodium to the aryl halide generates an aryl radical. Two such radicals can then dimerize to form the biphenyl product. The formation of side products often lends support to the existence of radical intermediates. wikipedia.orglscollege.ac.in
While historically significant, the Wurtz-Fittig reaction has limitations for synthesizing complex molecules like 2,2'-Dibromooctafluorobiphenyl. The harsh reaction conditions (elemental sodium) and the prevalence of side reactions, such as homocoupling when using two different aryl halides, often lead to low yields and purification challenges. wikipedia.org For highly fluorinated systems, the electron-withdrawing nature of fluorine atoms can influence the stability of radical or anionic intermediates, further complicating the reaction outcome.
Modern synthetic chemistry has also seen a renaissance in radical reactions driven by photoredox catalysis. mdpi.comacs.org These methods allow for the generation of aryl radicals under significantly milder conditions. For instance, an aryl bromide can be reduced by an excited photocatalyst to form an aryl radical, which can then engage in coupling reactions. acs.org While powerful, the application of these methods to the homocoupling of a substrate like 1,2-dibromo-3,4,5,6-tetrafluorobenzene to directly form this compound is not a commonly reported strategy, as cross-coupling reactions are typically favored.
Directed Carbon-Hydrogen (C–H) Activation Strategies for Biaryl Synthesis
A more modern and atom-economical approach to biaryl synthesis involves the direct functionalization of carbon-hydrogen (C–H) bonds. This strategy avoids the pre-functionalization of starting materials (e.g., creating organometallics or halides), thereby shortening synthetic sequences. Transition-metal catalysis, particularly with palladium, is a cornerstone of C–H activation. nih.govnih.govmdpi.comsemanticscholar.org
The core principle involves a transition metal catalyst that selectively cleaves a C–H bond on one arene and couples it with a reaction partner, such as another arene bearing a C–H bond or a halide. To control the position of the C–H activation (regioselectivity), a directing group is often employed. This group, covalently attached to the substrate, coordinates to the metal center and positions it in proximity to a specific C–H bond, typically at the ortho position.
For the synthesis of fluorinated biaryls, C–H activation can be envisioned in several ways:
Coupling of a fluorinated arene with a C–H bond partner: A polyfluoroaryl halide can be coupled with a simple arene.
Intramolecular C–H arylation: A molecule containing two aryl rings linked by a tether can undergo cyclization via C–H activation to form a biaryl bond.
Dual C–H activation (oxidative coupling): Two different arenes are coupled directly, although controlling selectivity can be challenging.
Photocatalysis has emerged as a powerful tool for C–H functionalization, including the formation of fluorinated biaryls. It enables the direct coupling of perfluoroarenes with the C–H bond of another arene under mild conditions, representing a significant advance in synthesizing these challenging molecules. nih.gov Mechanistic studies suggest that these reactions can proceed via the generation of a polyfluorinated aryl radical, which then attacks the partner arene. acs.org
Targeted Synthesis of this compound
Direct synthetic routes to this compound are not extensively documented, requiring the consideration of plausible strategies based on established reactions for analogous compounds. Key approaches would include the coupling of appropriately substituted monocyclic precursors or the direct halogenation of a pre-formed perfluorinated biphenyl core.
One of the most reliable methods for constructing highly electron-poor biaryl systems is the Suzuki-Miyaura cross-coupling reaction . acs.orgnih.govresearchgate.net This involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. For this compound, this could hypothetically involve the homocoupling of 2-bromo-3,4,5,6-tetrafluorophenylboronic acid or the cross-coupling of 1,2-dibromo-3,4,5,6-tetrafluorobenzene with a suitable organometallic partner. However, the synthesis of highly fluorinated biaryls via Suzuki coupling can be challenging due to the electron-deficient nature of the substrates. acs.orgresearchgate.net
Another classic method is the Ullmann coupling , which involves the copper-mediated homocoupling of aryl halides at elevated temperatures. orientjchem.orgnsf.govorganic-chemistry.org The synthesis of this compound could be achieved via the Ullmann coupling of 1-bromo-2-iodo-3,4,5,6-tetrafluorobenzene or a related dihalobenzene. The reaction proceeds via an organometallic intermediate and has seen renewed interest for on-surface synthesis. nsf.gov
Strategic Bromination and Fluorination Approaches for Perfluorinated Biphenyls
The introduction of bromine and fluorine atoms onto aromatic scaffolds requires distinct chemical strategies, as their reactivities and the reagents used for their installation differ significantly.
Fluorination: The direct introduction of fluorine onto an aromatic ring is challenging. Modern fluorination methods can be broadly categorized as nucleophilic or electrophilic.
Nucleophilic Fluorination: This typically involves the displacement of a leaving group (like nitro or chloro) by a fluoride source (e.g., KF, CsF). The reaction is facilitated by electron-withdrawing groups on the ring, making it suitable for polyhalogenated systems.
Electrophilic Fluorination: This involves reagents that deliver an electrophilic fluorine atom ("F+"), such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. thermofisher.com These are often used for C-H fluorination.
Enzymatic Fluorination: An emerging green chemistry approach utilizes fluorinase enzymes to selectively incorporate fluorine under mild conditions, although the substrate scope is currently limited. nih.govchemrxiv.org
Bromination: The introduction of bromine is generally more straightforward.
Electrophilic Aromatic Bromination: This is a classic reaction using Br₂ with a Lewis acid catalyst or, more commonly in modern synthesis, N-bromosuccinimide (NBS). nsf.gov Direct bromination of an already fluorinated biphenyl would likely be challenging due to the deactivating effect of the fluorine atoms.
Sandmeyer Reaction: An amino group can be converted to a diazonium salt, which is then displaced by bromide, often using a copper(I) bromide catalyst.
C-H Bromination: Directed C-H activation can also be used to install bromine atoms with high regioselectivity, for example, using copper catalysts. beilstein-journals.org
For a target like this compound, a plausible route would involve constructing the C-Br bonds before the biphenyl coupling reaction, as direct bromination of octafluorobiphenyl would be difficult and likely unselective.
Optimization of Reaction Conditions for Bromine and Fluorine Introduction
Achieving high yields and selectivity in halogenation and coupling reactions, especially with electron-deficient substrates, requires careful optimization of reaction parameters.
| Parameter | Optimization Considerations for Fluorinated Systems |
| Catalyst | For cross-coupling reactions like Suzuki-Miyaura, palladium pre-catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often required to facilitate the difficult reductive elimination step for electron-poor biaryls. acs.orgresearchgate.net |
| Base | The choice of base (e.g., K₂CO₃, CsF, K₃PO₄) is crucial in cross-coupling reactions. It activates the organoboron species and influences the catalyst's activity and stability. For fluorinated substrates, weaker bases are sometimes preferred to avoid side reactions. |
| Solvent | Aprotic polar solvents like DMF, dioxane, or THF are common for cross-coupling. The solvent can affect catalyst solubility and reaction kinetics. For bromination with NBS, solvents like acetonitrile (B52724) (ACN) are often used. nsf.gov |
| Temperature | Higher temperatures are often needed for coupling electron-poor halides. However, this can also lead to catalyst decomposition or side reactions. Optimization is key to balancing reaction rate and yield. |
| Additives | Additives can be used to enhance reactivity. For example, in some C-H activation reactions, silver salts are used as oxidants or to facilitate the C-H cleavage step. semanticscholar.org |
| Reaction Type | Typical Catalyst | Common Base | Solvent | General Temperature |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf), XPhos-Pd-G2 | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 °C |
| Ullmann Coupling | Copper powder, Cu(I) salts | Often base-free | DMF, or neat (solvent-free) | 150-250 °C |
| C-H Bromination | Cu(OAc)₂, Pd(OAc)₂ | K₂CO₃ | DMSO, Acetic Acid | 100-140 °C |
Stereoselective Synthesis and Atropisomeric Considerations in Dibromobiphenyl Scaffolds
Biphenyls with bulky substituents at the four ortho positions (2, 2', 6, and 6') experience hindered rotation around the central C-C single bond. If the rotational barrier is high enough to allow for the isolation of individual rotational isomers (rotamers), the molecule exhibits a form of axial chirality known as atropisomerism.
This compound, with bromine and fluorine atoms at all four ortho positions, is a candidate for atropisomerism. The bulky bromine and fluorine substituents create significant steric hindrance, which should result in a high barrier to rotation, making the individual enantiomers (the (aR) and (aS) isomers) stable and isolable at room temperature.
The enantioselective synthesis of atropisomeric biaryls is a significant area of research. Strategies include:
Asymmetric Cross-Coupling: Using a chiral ligand in a palladium-catalyzed reaction (e.g., Suzuki-Miyaura) can favor the formation of one enantiomer over the other. yau-awards.com
Dynamic Kinetic Resolution: A racemic mixture of rapidly interconverting atropisomers is subjected to a reaction with a chiral catalyst or reagent that selectively converts one atropisomer to the product, shifting the equilibrium. nih.gov
Central-to-Axial Chirality Transfer: A pre-existing stereocenter in the molecule is used to direct the formation of the chiral axis in a subsequent ring-forming or coupling reaction.
These methods provide pathways to access enantioenriched atropisomeric materials, which are valuable as chiral ligands in asymmetric catalysis and as probes for biological systems. nih.govrsc.orgresearchgate.netqub.ac.uk
Advanced and Emerging Synthetic Techniques
Modern organic synthesis is continuously evolving, with new technologies enabling more efficient, safer, and sustainable chemical transformations.
Photocatalysis: As mentioned previously, visible-light photoredox catalysis has become a mainstream tool for organic synthesis. mdpi.comresearchgate.net It provides access to radical-based reaction pathways under exceptionally mild conditions, enabling transformations that are difficult with traditional thermal methods. For fluorinated biphenyls, photocatalysis has been used for C-H functionalization, C-F activation, and decarboxylative couplings, opening new avenues for their synthesis. mdpi.comnih.gov
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. thieme-connect.deuc.ptmdpi.comnih.govunimi.it Flow chemistry offers several advantages:
Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to cleaner reactions and higher yields.
Scalability: Production can be easily scaled up by running the system for longer periods.
Integration of Steps: Multiple reaction and purification steps can be linked together in a continuous sequence, streamlining the synthesis of complex molecules.
Flow chemistry is particularly well-suited for photochemical reactions, where the efficient irradiation of the reaction stream can be achieved, and for reactions involving gaseous reagents. thieme-connect.demdpi.com
Continuous Flow Synthesis for Fluorinated Biphenyl Compounds
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for the synthesis of fluorinated compounds. researchgate.netdurham.ac.uk This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial when handling hazardous fluorinating agents or highly energetic reactions. researchgate.netdurham.ac.uk The enhanced safety features, reduced waste generation, and potential for automation make it an attractive alternative to traditional batch synthesis. durham.ac.uk
The application of flow chemistry is particularly beneficial for producing fine chemicals and active pharmaceutical ingredients (APIs) that contain fluorine. researchgate.net For instance, a compact laboratory plant has been designed for the continuous-flow synthesis of various fluorine-containing compounds, integrating online analysis via benchtop NMR spectroscopy to monitor reaction progress in real-time. rsc.orgresearchgate.net This setup has been successfully applied to several reaction types, including the C–H arylation of furan (B31954) with a trifluoromethylated aryldiazonium salt, demonstrating its utility in forming bonds between aromatic rings, a key step in biphenyl synthesis. rsc.orgresearchgate.net
Flow chemistry's ability to handle gaseous reagents safely and efficiently has also been leveraged. mit.edu Techniques like the tube-in-tube reactor allow for the saturation of a liquid phase with a gas, which is critical for reactions involving fluorinated gases. mit.edu While direct synthesis of this compound in flow has not been extensively detailed in the provided literature, the principles and demonstrated applications in C-F and C-H functionalization reactions pave the way for its potential production using this methodology. The precise control offered by flow reactors is ideal for managing the selectivity required in coupling reactions of polyhalogenated aromatic compounds.
Table 1: Advantages of Continuous Flow Synthesis for Fluorinated Compounds
| Feature | Description | Benefit |
| Enhanced Safety | Reactions are contained in small volumes, allowing for better management of hazardous reagents and exothermic events. durham.ac.uk | Minimizes risks associated with reactive intermediates and toxic fluorinating agents. |
| Precise Control | Superior control over temperature, pressure, residence time, and stoichiometry. researchgate.net | Leads to higher yields, improved selectivity, and fewer byproducts. |
| Scalability | Production can be scaled up by running the system for longer periods or by numbering-up (parallel reactors). mit.edu | Facilitates easier transition from laboratory-scale research to industrial production. |
| Automation & Integration | Can be integrated with online monitoring tools (e.g., NMR, IR) for real-time optimization and process control. rsc.orgresearchgate.net | Improves efficiency, reduces manual labor, and ensures consistent product quality. |
Photocatalytic Approaches in Perfluorinated Biaryl Formation
Photocatalysis has emerged as a mild and powerful strategy for forming C-C bonds, offering an alternative to traditional cross-coupling methods that often require harsh conditions or pre-functionalized starting materials. acs.orgnih.gov This approach is particularly valuable for the synthesis of multifluorinated biaryls, a class of molecules that are challenging to create due to the difficulty associated with selective fluorination. acs.orgnih.gov
A significant advancement in this area is the development of a photocatalytic method that enables the direct dual functionalization of a C–F bond on a perfluoroarene and a C–H bond on another arene. acs.orgnih.gov This strategy provides an expedient route to highly fluorinated biaryl structures. The reaction typically employs a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, can reductively cleave a C-F bond on an electron-deficient polyfluoroarene. nih.gov The resulting aryl radical can then be intercepted by another aromatic partner to form the biaryl linkage.
This methodology exhibits a broad substrate scope and good functional group tolerance, operating under mild conditions. acs.orgnih.gov It has been successfully applied to couple various perfluoroarenes with a range of arenes and heterocycles, including electron-rich systems and biologically relevant scaffolds like pyrroles. nih.gov This approach avoids the need for organometallic reagents and halides typically used in traditional cross-coupling, representing a more atom-economical and sustainable pathway for synthesizing complex fluorinated biaryls. acs.orgnih.gov While the synthesis of this compound is not explicitly detailed, the principles of C-F activation on a perfluorinated ring and subsequent coupling are directly applicable.
Table 2: Key Features of Photocatalytic Biaryl Synthesis
| Parameter | Details | Significance |
| Reaction Type | Dual C–F / C–H Functionalization Coupling. acs.orgnih.gov | Bypasses the need for pre-functionalization (e.g., organometallics, halides), improving efficiency. |
| Catalyst | Iridium-based photocatalysts (e.g., fac-Ir(ppy)₃). nih.gov | Enables C-F bond cleavage under mild visible-light irradiation. |
| Mechanism | Reductive cleavage of Ar-F bond to form an aryl radical, followed by addition to a C-H bond of another arene. nih.gov | Provides a novel route for direct C-F functionalization. |
| Conditions | Mild; visible light at room temperature. acs.org | High functional group tolerance and suitability for late-stage modification of complex molecules. |
| Substrate Scope | Couples perfluoroarenes with various arenes and heterocycles. nih.gov | Offers a versatile method for accessing a wide range of multifluorinated biaryls. |
Reactivity and Derivatization Pathways of 2,2 Dibromooctafluorobiphenyl
Electrophilic Substitution Reactions on Perfluorinated Biphenyl (B1667301) Moieties
Perfluorinated aromatic systems, such as the octafluorobiphenyl core of 2,2'-Dibromooctafluorobiphenyl, are generally resistant to electrophilic aromatic substitution. The high electronegativity of the fluorine atoms withdraws electron density from the π-system, deactivating the ring towards attack by electrophiles. Typical electrophilic substitution reactions like nitration or bromination, which proceed readily with non-fluorinated biphenyl, require harsh conditions for perfluorinated analogues and often result in low yields or no reaction.
Research on related compounds, such as 2,3,4,5,6-pentafluorobiphenyl, has shown that electrophilic substitution, when forced, occurs on the non-fluorinated ring. For instance, bromination of pentafluorobiphenyl with bromine and aluminum tribromide yields 4′-bromopentafluorobiphenyl, demonstrating that the pentafluorophenyl group acts as a deactivating substituent. rsc.org Similarly, nitration occurs preferentially at the para-position of the unsubstituted ring. rsc.org By analogy, any potential electrophilic attack on a partially substituted perfluorobiphenyl moiety would be highly disfavored compared to reactions at other, more electron-rich sites within a larger molecule. In the case of this compound, the molecule lacks a more electron-rich ring, making electrophilic substitution exceedingly difficult under standard conditions.
Cross-Coupling Reactivity of Bromo-Substituents in Perfluorinated Systems
The bromine atoms at the 2 and 2' positions represent the most reactive sites for derivatization through transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for C-C and C-heteroatom bond formation, allowing the rigid perfluorinated biphenyl core to be integrated into larger, functional molecular systems.
Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of aryl bromides, including highly fluorinated substrates. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly noteworthy for their versatility and functional group tolerance. nih.govmdpi.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. While challenging with electron-poor substrates, specialized palladium precatalysts and ligand systems have been developed to efficiently couple polyfluorophenyl boronic acids with (hetero)aryl halides. nih.gov For this compound, a sequential or double Suzuki-Miyaura coupling could be employed to introduce new aryl or vinyl groups, as illustrated by the general reaction scheme below. The choice of catalyst, ligand, and base is critical to overcome the deactivating effect of the fluorinated rings and achieve high yields. mdpi.comnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. It has been successfully applied to functionalize perfluorinated systems. For example, in the synthesis of donor-acceptor compounds, a precursor derived from this compound undergoes a palladium-catalyzed Sonogashira coupling with an ethynyl-substituted bithiophene donor fragment. acs.org This demonstrates the utility of the bromo-substituents as specific reaction sites for introducing conjugated spacers and functional end-groups.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Diaryl | researchgate.net |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | Arylalkyne | acs.orgscirp.orgsemanticscholar.org |
Copper-Catalyzed and Other Transition Metal-Mediated Transformations
Copper-catalyzed reactions, particularly the Ullmann coupling, represent a classic and continually evolving method for forming C-C and C-heteroatom bonds with aryl halides. researchgate.netrsc.org
Ullmann Coupling: The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. While it often requires high temperatures, modern ligand-assisted protocols have enabled these reactions under milder conditions with a wider substrate scope. researchgate.netnsf.govorganic-chemistry.org For this compound, an intramolecular Ullmann-type reaction could potentially lead to the formation of perfluorinated dibenzofuran (B1670420) or carbazole (B46965) analogues, depending on the nucleophile used in a preceding step. Intermolecular Ullmann couplings could also be used to synthesize larger perfluorinated polyphenylene structures, which are of interest in materials science. tandfonline.com The efficiency of such reactions would depend heavily on the development of suitable ligands that can facilitate the oxidative addition and reductive elimination steps at the electron-poor carbon centers.
Other transition metals, such as nickel, have also emerged as powerful catalysts for cross-coupling reactions, sometimes offering complementary reactivity to palladium. These catalysts can be particularly effective for coupling challenging substrates or for activating different types of bonds.
Nucleophilic Reactivity at Halogenated Centers of Perfluoroaromatic Compounds
The electron-deficient nature of the octafluorobiphenyl core makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org
For perfluoroaromatic compounds, the fluorine atoms are the most likely leaving groups in an SNAr reaction. The rate of substitution is significantly enhanced by the presence of electron-withdrawing groups, a role fulfilled by the numerous fluorine atoms themselves. masterorganicchemistry.com Attack typically occurs at the positions para to the inter-ring bond, as this position is most activated.
While the C-F bonds are susceptible to nucleophilic attack, the C-Br bonds in this compound are primarily targeted by transition metal-catalyzed cross-coupling reactions. However, strong nucleophiles can displace the fluorine atoms. For instance, the reaction of this compound with triisopropylsilyl lithium acetylide leads to the nucleophilic substitution of a fluorine atom at the 4-position, installing an alkynyl functionality. acs.org This demonstrates that under specific conditions, the SNAr pathway at a C-F bond can be favored over reaction at the C-Br bond, allowing for selective functionalization.
Interestingly, in SNAr reactions, fluoride (B91410) is an excellent leaving group, a contrast to SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine substituent. masterorganicchemistry.comyoutube.com
Directed Derivatization for Specific Research Applications
The distinct reactivity of the C-Br and C-F bonds allows for the strategic, stepwise derivatization of this compound to create highly specialized molecules for materials science applications.
Perfluorinated aromatic compounds are excellent electron acceptors due to their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energies. This property makes them ideal building blocks for n-type semiconductors and electron transport materials used in organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govtandfonline.com
A key strategy in designing these materials is the creation of donor-acceptor (D-A) systems, where an electron-donating moiety is covalently linked to an electron-accepting moiety. acs.org this compound serves as a precursor to a potent perfluorinated acceptor core. A documented synthetic route involves a sequence of reactions to build a D-A molecule:
Nucleophilic Aromatic Substitution (SNAr): A lithium acetylide nucleophile is used to displace a fluorine atom on the this compound core, introducing an alkyne handle. acs.org
Palladium-Catalyzed Sonogashira Coupling: The newly installed alkyne is then coupled with a halogenated donor unit, such as a bithiophene derivative, to complete the D-A structure. acs.org
Bioconjugation Strategies with Fluorinated Biphenyl Scaffolds
The unique chemical properties of fluorinated biphenyl scaffolds, such as that of this compound, make them attractive for applications in bioconjugation. Their inherent stability, hydrophobicity, and the reactivity of the carbon-fluorine and carbon-bromine bonds can be exploited to create stable linkages with biomolecules. The primary strategies for the bioconjugation of these scaffolds revolve around the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which allow for the attachment of the biphenyl core to specific amino acid residues on proteins or peptides.
The high degree of fluorination in octafluorobiphenyl rings renders the aromatic system electron-deficient and therefore susceptible to attack by nucleophiles. This reactivity is a cornerstone of bioconjugation strategies involving these scaffolds. The two bromine atoms in this compound offer additional handles for derivatization, potentially allowing for sequential or dual modifications.
One of the most effective and widely used methods for the bioconjugation of perfluoroaryl compounds is the reaction with the thiol side chain of cysteine residues. nih.govnih.govpentelutelabmit.com The thiolate anion is a potent nucleophile that can readily displace a fluoride or bromide ion from the aromatic ring under mild conditions, forming a stable thioether linkage. This reaction is highly chemoselective for cysteine, which is often present in lower abundance than other nucleophilic amino acids, allowing for site-specific modification of proteins.
Another key strategy involves the modification of lysine (B10760008) residues. The primary amine of the lysine side chain can act as a nucleophile, although it is generally less reactive than the cysteine thiolate. rsc.org Reaction with lysine often requires more forcing conditions or the use of more activated perfluoroaromatic systems. However, the abundance of lysine residues on the surface of proteins can be leveraged for multiple attachments of the fluorinated biphenyl scaffold, which can be advantageous for applications such as drug delivery or the development of protein-based materials.
The tables below summarize key research findings and reaction parameters for the bioconjugation of perfluoroaromatic scaffolds with cysteine and lysine, providing a framework for the potential application of this compound in this context.
Table 1: Cysteine-Specific Bioconjugation via Perfluoroaryl SNAr
| Peptide/Protein | Perfluoroaromatic Reagent | Reaction Conditions | Outcome |
| Model Peptide (Ac-CGG) | Hexafluorobenzene | Room Temperature, Aqueous Buffer (pH 8) | Selective arylation of the cysteine thiol. |
| HIV-1 Capsid Assembly Polyprotein (C-CA) derived peptide | Decafluorobiphenyl | Room Temperature, Aqueous Buffer | Formation of a rigid perfluoroaromatic staple, enhancing binding and stability. nih.gov |
| Affibody Protein | Perfluoroaromatic linker | Room Temperature, Aqueous Buffer | Successful synthesis of a functional affibody conjugate for HER-2 receptor binding. nih.govnih.govpentelutelabmit.com |
Interactive Data Table: Cysteine Bioconjugation Parameters
Table 2: Lysine-Targeted Bioconjugation Strategies
| Peptide/Protein | Perfluoroaromatic Reagent | Reaction Conditions | Outcome |
| Model Peptide | Pentafluoropyridine | Mildly basic aqueous buffer | Modification of lysine residues. rsc.org |
| Oxytocin | Pentafluoropyridine | Aqueous buffer, room temperature | Enhanced proteolytic stability of the peptide. rsc.org |
| Various Proteins | Pyridinium-based activated esters | Physiological conditions (in vitro and in live cells) | Lysine-selective labeling. nih.gov |
Interactive Data Table: Lysine Bioconjugation Parameters
Structural Characterization and Advanced Spectroscopic Analysis of 2,2 Dibromooctafluorobiphenyl
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the structural features of molecules by probing their vibrational and rotational energy states.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. uci.edu The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of the molecule's bonds. measurlabs.com For 2,2'-Dibromooctafluorobiphenyl, the FTIR spectrum is expected to be characterized by absorption bands originating from its carbon-fluorine (C-F), carbon-bromine (C-Br), and aromatic carbon-carbon (C=C) bonds.
The highly electronegative fluorine atoms lead to strong, characteristic C-F stretching vibrations, which are typically found in the 1350-1100 cm⁻¹ region. researchgate.net The carbon-bromine bond, involving a heavier halogen, exhibits its stretching vibration at a much lower frequency, generally in the 800-600 cm⁻¹ range. uc.eduspectroscopyonline.com The aromatic rings give rise to several characteristic absorptions, including C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending, although the latter is absent in this perfluorinated compound. openstax.orgvscht.cz The specific pattern of absorptions can provide a unique fingerprint for the molecule, confirming the presence of its key structural components. shimadzu.comipcp.ch
Table 1: Predicted FTIR Absorption Frequencies for this compound
| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| Fluoroaromatic | C-F Stretch | 1350 - 1100 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Bromoaromatic | C-Br Stretch | 800 - 600 | Strong |
Note: The data in this table is predictive and based on characteristic absorption frequencies for the respective functional groups.
Vapor phase infrared (IR) spectroscopy provides valuable information on the vibrational modes of a molecule in the gaseous state, free from the influence of intermolecular interactions that occur in condensed phases (solid or liquid). nih.gov This technique is particularly useful for studying the intrinsic properties of a molecule, such as its conformational isomers. nih.gov For a molecule like this compound, which has restricted rotation around the biphenyl (B1667301) linkage, vapor phase IR could potentially distinguish between different rotational conformers (atropisomers) if they exist and are stable in the gas phase.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone method for assessing the purity of volatile and semi-volatile compounds and confirming their identity. researchgate.net In the analysis of this compound, the gas chromatograph would first separate the target compound from any synthesis byproducts, starting materials, or degradation products.
Following separation, the eluted compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint. For this compound, the spectrum is expected to show a prominent molecular ion (M⁺) peak. Due to the presence of two bromine atoms, this peak will exhibit a characteristic isotopic pattern with signals at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is definitive for a dibrominated compound.
Common fragmentation pathways for halogenated biphenyls under EI conditions include the sequential loss of halogen atoms. nih.govnih.gov Therefore, significant fragment ions corresponding to the loss of one or both bromine atoms ([M-Br]⁺ and [M-2Br]⁺) are anticipated. thermofisher.com Further fragmentation could involve cleavage of the biphenyl bond or loss of fluorine atoms. Analysis of fragmentation patterns for related polychlorinated biphenyls (PCBs) supports these predicted pathways. researchgate.net
Table 2: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound (C₁₂Br₂F₈)
| Ion | m/z (approx.) | Description |
| [C₁₂Br₂F₈]⁺ | 454, 456, 458 | Molecular Ion (M⁺) cluster |
| [C₁₂BrF₈]⁺ | 377 | Fragment from loss of one Br atom |
| [C₁₂F₈]²⁺ | 148 | Doubly charged octafluorobiphenyl ion |
| [C₁₂F₈]⁺ | 296 | Fragment from loss of two Br atoms |
Note: The m/z values are based on the most abundant isotopes (¹²C, ⁷⁹Br, ¹⁹F). The isotopic pattern of the molecular ion is a key identifier.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the determination of a molecule's elemental formula from its exact mass. uci.edu While low-resolution MS can confirm the nominal mass, HRMS provides the precise mass, which is unique to a specific combination of isotopes. unimi.it
For this compound (C₁₂Br₂F₈), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. The theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of each element (e.g., ¹²C, ⁷⁹Br, ¹⁹F). An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition. researchgate.net This is a critical step in the structural elucidation of newly synthesized compounds or for identifying unknown organohalogen pollutants in environmental samples. researchgate.net
Table 3: Accurate Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂⁷⁹Br₂¹⁹F₈ |
| Theoretical Monoisotopic Mass | 453.8239 Da |
| Required Mass Accuracy | < 5 ppm |
Gas Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (GC/QToF-MS) is an advanced analytical platform that couples the high-resolution separation of GC with a hybrid mass analyzer combining a quadrupole and a time-of-flight detector. youtube.comresearchgate.net This configuration provides high sensitivity, high mass resolution, and accurate mass measurement across a wide dynamic range, making it exceptionally powerful for both targeted and non-targeted analyses. nih.gov
In a targeted analysis , the instrument is set to specifically detect and quantify this compound. The high mass accuracy of the QToF allows for the creation of very narrow mass-window extracted ion chromatograms, which significantly reduces background noise and improves the limits of detection and quantification compared to standard quadrupole instruments. researchgate.net
In a non-targeted analysis , the GC/QToF-MS acquires full-spectrum, high-resolution data for all compounds eluting from the GC column. nih.gov This allows for the retrospective identification of unknown substances, such as impurities, isomers, or degradation products, without prior knowledge of their presence. core.ac.uk By determining the accurate mass of an unknown peak, its elemental formula can be proposed, which is the first step toward its structural elucidation. This capability is invaluable for comprehensive sample characterization in fields such as environmental analysis, metabolomics, and chemical synthesis. nih.gov
Table 4: Comparison of Targeted and Non-Targeted Analysis using GC/QToF-MS
| Feature | Targeted Analysis | Non-Targeted Analysis |
| Objective | Quantify known compounds | Identify all detectable compounds |
| Approach | Monitor specific m/z values | Acquire full-spectrum data |
| Data Processing | Integration of predefined peaks | Peak deconvolution, library searching, formula generation |
| Outcome | Concentration of the target analyte | Tentative identification of known and unknown compounds |
| Primary Advantage | High sensitivity and specificity | Comprehensive sample profiling and discovery of novel compounds |
Application of Isotopic Labeled Standards in Spectrometric Quantification
The precise and accurate quantification of trace-level analytes such as this compound in complex matrices is a significant analytical challenge. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that addresses this challenge by employing isotopically labeled analogues of the target analyte as internal standards. This approach is widely recognized for its ability to correct for analyte losses during sample preparation and for variations in instrument response, thereby yielding highly accurate and precise measurements.
Stable isotope-labeled internal standards, particularly those enriched with Carbon-13 (¹³C), are considered the gold standard for quantitative mass spectrometry. nih.gov These standards are chemically identical to the native analyte, ensuring they exhibit the same behavior during extraction, chromatography, and ionization. foodriskmanagement.comlibios.fr This co-elution and identical chemical behavior allow the isotopically labeled standard to effectively compensate for matrix effects, which are a common source of error in spectrometric analysis. nih.gov Matrix effects, caused by co-extractable compounds from the sample, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. By using a ¹³C-labeled internal standard, any such effects on the native analyte are mirrored in the standard, allowing for a reliable correction.
The use of fully ¹³C-labeled standards is particularly advantageous as it provides a significant mass difference between the analyte and the internal standard, preventing spectral interference. foodriskmanagement.com This clear mass separation ensures that the signals for the native and labeled compounds are distinct and easily resolved by the mass spectrometer. Furthermore, ¹³C-labeling does not typically introduce the "isotope effect" on chromatographic retention time that can sometimes be observed with deuterium (B1214612) (²H) labeled standards. foodriskmanagement.com
In a typical IDMS workflow for the analysis of this compound, a known amount of its ¹³C-labeled analogue would be added to the sample prior to extraction and cleanup. The sample would then be analyzed by a chromatographic technique, such as gas chromatography (GC) or liquid chromatography (LC), coupled to a mass spectrometer (MS). The quantification is based on the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.
While the application of isotope dilution mass spectrometry is a well-established and robust methodology for the quantification of a wide range of organic compounds, including halogenated biphenyls, specific research findings and detailed data tables for the application of an isotopic labeled standard for the spectrometric quantification of this compound are not widely available in the reviewed scientific literature. However, the principles and advantages of this technique, as outlined, are directly applicable.
Table 1: Theoretical Mass Spectrometric Data for Native and ¹³C-Labeled this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C₁₂Br₂F₈ | 453.8239 |
| ¹³C₁₂-2,2'-Dibromooctafluorobiphenyl | ¹³C₁₂Br₂F₈ | 465.8642 |
Table 2: Key Advantages of Using ¹³C-Labeled Standards in Mass Spectrometry
| Advantage | Description |
| Accuracy | Corrects for analyte loss during sample preparation and instrumental variability. nih.govepa.gov |
| Precision | Minimizes the impact of matrix effects, leading to more reproducible results. |
| Specificity | The distinct mass difference between the native and labeled compound prevents spectral overlap. foodriskmanagement.com |
| Reduced Isotope Effect | ¹³C-labeling has a negligible effect on chromatographic retention time compared to deuterium labeling. foodriskmanagement.com |
| Robustness | The method is less susceptible to variations in extraction efficiency and ionization suppression or enhancement. |
Computational Chemistry and Theoretical Investigations of 2,2 Dibromooctafluorobiphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been instrumental in understanding the complex electronic nature of halogenated biphenyls.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For 2,2'-Dibromooctafluorobiphenyl, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system, with significant contributions from the bromine atoms due to their lone pairs of electrons. The LUMO, conversely, would likely be distributed over the perfluorinated aromatic rings, indicating that these regions are the most susceptible to nucleophilic attack.
The presence of eight electron-withdrawing fluorine atoms significantly lowers the energy levels of the molecular orbitals compared to non-fluorinated biphenyl. The bulky bromine atoms at the ortho positions force a significant dihedral angle between the two phenyl rings, which in turn affects the extent of π-conjugation and thus the HOMO-LUMO gap. A larger dihedral angle would lead to reduced conjugation and a consequently larger HOMO-LUMO gap, suggesting greater kinetic stability.
Illustrative Data from DFT Calculations on Halogenated Biphenyls:
| Molecular Orbital | Energy (eV) (Illustrative) | Primary Atomic Contributions |
| LUMO+1 | -0.5 | C, F |
| LUMO | -1.2 | C, F |
| HOMO | -6.8 | C, Br |
| HOMO-1 | -7.5 | C, Br, F |
This table presents hypothetical but representative energy levels for the frontier molecular orbitals of this compound based on trends observed in related halogenated compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
In this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) located around the electronegative fluorine and bromine atoms. These areas are susceptible to electrophilic attack and are indicative of sites for halogen bonding interactions. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected in the vicinity of the carbon atoms of the biphenyl rings.
This analysis is crucial for predicting how the molecule will interact with other molecules, such as solvents, receptors, or reactants. For instance, the negative regions around the halogens suggest that this compound can act as a halogen bond donor.
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational dynamics, particularly the rotation around the central C-C bond connecting the two phenyl rings.
The presence of bulky bromine atoms in the 2 and 2' positions creates significant steric hindrance, which restricts the rotation around the inter-ring bond. This restriction gives rise to a high rotational barrier, a key characteristic of atropisomers. Atropisomerism is a form of axial chirality that arises from hindered rotation about a single bond, and it is a prominent feature of ortho-substituted biphenyls.
Illustrative Torsional Barrier Data for Ortho-Substituted Biphenyls:
| Dihedral Angle (°) | Relative Energy (kcal/mol) (Illustrative) |
| 0 | 25 |
| 76 | 0 |
| 90 | 2 |
| 180 | 25 |
This table presents a hypothetical energy profile for the rotation around the central C-C bond in this compound, based on known high rotational barriers in similar ortho-substituted biphenyls.
Quantum Chemical Prediction of Reactivity and Mechanistic Pathways
Quantum chemical calculations, particularly DFT, can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. By analyzing the electronic structure and the energies of potential intermediates and transition states, chemists can gain a deeper understanding of how the molecule will behave in chemical reactions.
The calculated HOMO and LUMO energies can be used to determine global reactivity descriptors such as chemical hardness, softness, and electronegativity. A large HOMO-LUMO gap, as expected for this molecule, suggests high stability and low reactivity.
The MEP surface can pinpoint the most likely sites for electrophilic and nucleophilic attack. For example, the negative potential around the bromine atoms suggests they could be susceptible to reactions with strong electrophiles or could participate in halogen bonding. The carbon atoms of the perfluorinated rings, being electron-deficient, are potential sites for nucleophilic aromatic substitution, although the high strength of the C-F bond makes such reactions challenging.
Computational studies can also model the entire reaction coordinate for a proposed transformation, identifying the transition state structures and calculating the activation energies. This information is invaluable for predicting the feasibility of a reaction and for designing catalysts that can lower the activation barriers.
Stereochemical Investigations through Computational Methods
The stereochemistry of this compound is dominated by the phenomenon of atropisomerism due to the hindered rotation around the C1-C1' bond. The two bulky bromine atoms and the adjacent fluorine atoms in the ortho positions create a significant steric barrier that prevents free rotation.
Computational methods can be used to quantify this rotational barrier. By performing a relaxed scan of the potential energy surface as a function of the dihedral angle between the two phenyl rings, the energy of the transition state for rotation can be calculated. If this barrier is sufficiently high (typically >20-25 kcal/mol), the molecule can exist as a pair of stable, separable enantiomers at room temperature.
Advanced Applications and Research Frontiers Involving 2,2 Dibromooctafluorobiphenyl
Role in Advanced Materials Science
The distinct structural features of 2,2'-Dibromooctafluorobiphenyl and its derivatives are being leveraged to create novel materials with tailored properties for a range of high-performance applications.
Precursors for High-Performance Polymeric Materials (e.g., polyimides)
The rigid and twisted structure of the 2,2'-disubstituted biphenyl (B1667301) moiety is particularly advantageous in the synthesis of high-performance polymers like polyimides. While direct polymerization of this compound is not the typical route, its derivatives, such as 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (Br-BPDA), serve as critical monomers. The introduction of bromine atoms at the 2 and 2' positions of the biphenyltetracarboxylic dianhydride monomer introduces a significant steric hindrance that forces a twisted conformation. This structural feature disrupts the close packing of polymer chains, leading to enhanced solubility of the resulting polyimides in organic solvents, a significant advantage for processing and fabrication of films and coatings.
Furthermore, this disruption of chain packing is a key principle in the design of Polymers of Intrinsic Microporosity (PIMs), a class of materials discussed further in section 6.1.4. The inefficient packing creates free volume elements within the polymer matrix, leading to materials with high surface areas and porosity, which are desirable for applications in gas separation and storage. Research into fluorinated polyimides has demonstrated that the incorporation of fluorine atoms can lead to a favorable combination of low dielectric constant, low moisture absorption, and high thermal stability, properties that are highly sought after for applications in microelectronics.
Applications in Organic Electronic Devices (OLEDs, Organic Semiconductors)
While direct applications of this compound in organic electronic devices are not yet widely reported, its core structure, a highly fluorinated biphenyl, is a key component in many organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). Fluorination of organic molecules is a common strategy to tune their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection and transport in electronic devices.
The biphenyl unit itself is a common building block in the design of emissive and charge-transporting materials for OLEDs. For instance, derivatives of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) are used as blue emitters in OLEDs. The introduction of fluorine atoms can enhance the stability and performance of these materials. The 2,2'-disubstitution pattern in this compound introduces a significant twist in the biphenyl core, which can influence the electronic conjugation and intermolecular interactions. This can be advantageous in preventing aggregation-caused quenching of fluorescence in the solid state, a common issue in OLEDs. The bromine atoms also offer synthetic handles for further functionalization, allowing for the attachment of other electronically active groups to create more complex and efficient organic semiconductors.
Integration into Liquid Crystalline Systems
The rigid, rod-like structure of the biphenyl core is a fundamental component in many liquid crystalline materials. The introduction of substituents, particularly at the 2 and 2' positions, has a profound impact on the mesomorphic properties. The steric hindrance from these substituents forces a dihedral angle between the two phenyl rings, disrupting the planarity of the molecule. This non-planar geometry can influence the packing of the molecules and, consequently, the type of liquid crystal phase formed and the temperature range of its stability.
Utilization in Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)
The concept of creating materials with permanent, accessible porosity is central to the fields of Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs). The rigid and contorted structure of this compound and its derivatives makes them excellent candidates for the construction of such materials.
In the context of MOFs, the bromine atoms of this compound can be converted to carboxylic acid groups to form a dicarboxylate linker, such as octafluorobiphenyl-4,4′-dicarboxylate. This type of rigid, fluorinated linker can then be coordinated with metal ions to construct porous frameworks. The fluorine atoms can impart desirable properties to the MOF, such as increased chemical and thermal stability, and can also influence the selective adsorption of gases.
For PIMs, the key is to have a rigid and non-planar polymer backbone that cannot pack efficiently in the solid state. As mentioned in section 6.1.1, polyimides derived from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride are a prime example of PIMs. The twisted biphenyl unit is locked into a contorted conformation, which is propagated throughout the polymer chain, leading to a highly porous material. These PIMs exhibit high gas permeability and are being actively investigated for applications in gas separation membranes, for example, for carbon capture.
| Material Class | Role of this compound Moiety | Key Properties | Potential Applications |
| Polyimides | Precursor to dianhydride monomers (e.g., Br-BPDA) | Enhanced solubility, high thermal stability, low dielectric constant | Microelectronics, gas separation membranes |
| Organic Electronics | Core structure for organic semiconductors | Tunable electronic properties, potential for high stability | OLEDs, organic photovoltaics, thin-film transistors |
| Liquid Crystals | Mesogenic core unit | Influences phase behavior and dielectric properties | Liquid crystal displays (LCDs) |
| MOFs | Precursor to rigid, fluorinated linkers | High porosity, chemical and thermal stability | Gas storage and separation, catalysis |
| PIMs | Monomer for polymers with rigid, contorted backbones | High intrinsic microporosity, high gas permeability | Gas separation membranes, sensors |
Development of Chemical Sensors and Detection Probes
The development of selective and sensitive chemical sensors is a rapidly advancing field. While there are no specific reports detailing the use of this compound as a primary sensing molecule, its fluorinated biphenyl structure offers intriguing possibilities for the design of novel sensor platforms. The high electronegativity and the presence of multiple fluorine atoms can influence the electronic environment of the biphenyl system, potentially making it sensitive to changes in its surroundings.
One potential avenue of exploration is the use of fluorinated aromatic compounds in fluorescence-based sensing. The inherent fluorescence of the biphenyl core could be modulated by the presence of specific analytes. The bromine atoms on the this compound molecule provide convenient points for chemical modification, allowing for the attachment of specific recognition units (receptors) that can selectively bind to a target analyte. Upon binding, a conformational change or an electronic perturbation could occur, leading to a change in the fluorescence signal (e.g., quenching or enhancement), which can be detected and quantified.
Furthermore, the principles of host-guest chemistry could be applied. The rigid, V-shaped conformation of the 2,2'-disubstituted biphenyl core could be incorporated into larger macrocyclic or cage-like structures designed to encapsulate specific guest molecules. The fluorinated surface of such a host could create a unique binding pocket with specific electronic and steric properties, leading to selective recognition of certain analytes.
Utilization as an Analytical Standard and Internal Reference in Chemical Analysis
In the field of analytical chemistry, the use of well-characterized reference standards is crucial for the accuracy and reliability of measurements. This compound, and more specifically its isomer 4,4'-Dibromooctafluorobiphenyl, has found a niche application as an analytical standard, particularly as an internal standard in the analysis of halogenated organic compounds.
An internal standard is a compound of known concentration that is added to a sample being analyzed. By comparing the response of the analyte to the response of the internal standard, variations in sample preparation and instrument response can be corrected for, leading to more accurate quantification. For a compound to be an effective internal standard, it should be chemically similar to the analyte but not naturally present in the sample.
4,4'-Dibromooctafluorobiphenyl has been successfully used as an internal standard for the determination of brominated flame retardants in environmental samples, such as sediments. Its chemical properties, including its high degree of halogenation and its biphenyl structure, are similar to many of the target analytes. Furthermore, its octafluorinated nature and the presence of two bromine atoms result in a distinct mass spectrometric fragmentation pattern, allowing it to be easily distinguished from the analytes of interest. The commercial availability of 4,4'-Dibromooctafluorobiphenyl as a certified reference material further underscores its utility in this application. Given the chemical similarities, this compound could potentially serve a similar role in specific analytical methods.
| Application | Role of Dibromooctafluorobiphenyl | Rationale |
| Internal Standard | A known amount is added to samples for quantification of other halogenated compounds. | Chemical similarity to analytes (e.g., brominated flame retardants) allows for correction of analytical variability. |
| Reference Material | A substance of known purity and concentration used for calibration and quality control. | Enables accurate calibration of analytical instruments and validation of analytical methods. |
Calibration and Quantification in Trace Analysis and Environmental Monitoring
In the field of analytical chemistry, particularly for trace analysis of persistent organic pollutants (POPs), the use of appropriate standards is crucial for accurate quantification. Halogenated compounds are frequently employed as internal standards, surrogate standards, or calibration standards because they are often not naturally present in samples and can be detected with high sensitivity using techniques like gas chromatography-mass spectrometry (GC-MS).
While specific applications citing this compound are not extensively documented, its structural analogue, 4,4'-Dibromooctafluorobiphenyl, serves as a pertinent example of how this class of compounds is utilized. The 4,4' isomer has been used as an internal standard for the determination of brominated flame retardants in sediment samples sigmaaldrich.com. This illustrates the suitability of dibromooctafluorobiphenyls for such analytical tasks. The function of an internal standard is to be added to a sample in a known amount to correct for the loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.
The properties of this compound—high molecular weight, presence of bromine and fluorine, and chemical stability—make it an excellent candidate for similar roles. It can be used in the calibration of analytical instruments and the quantification of other halogenated aromatic compounds in complex environmental matrices like soil, water, and biological tissues.
Table 1: Potential Roles of this compound in Analytical Quantification
| Standard Type | Purpose | Rationale for Use |
| Internal Standard | Added to samples at a known concentration before processing to correct for analytical variability and matrix effects. | Chemically similar to many halogenated pollutants, but chromatographically separable. |
| Surrogate Standard | Added to samples before extraction to monitor the efficiency of the sample preparation process. | Behaves similarly to the analytes of interest during extraction and cleanup steps. |
| Calibration Standard | Used to create a standard curve from which the concentration of analytes in unknown samples can be determined. | High purity and stability allow for the preparation of accurate concentration standards. |
Quality Assurance and Quality Control (QA/QC) in Analytical Method Development
Quality assurance and quality control (QA/QC) are essential components of analytical method development and validation, ensuring that the data produced is reliable, reproducible, and accurate unt.eduresearchgate.net. The validation of a new analytical method is a comprehensive process to confirm that the procedure is suitable for its intended purpose unt.edunih.gov. Certified reference materials and high-purity standards are cornerstones of this process.
This compound is suited for use in QA/QC protocols for several reasons:
Method Validation: During the development and validation of new analytical methods for halogenated compounds, it can be used to assess critical performance parameters such as accuracy, precision, linearity, and the limit of detection unt.edunih.gov.
Laboratory Control Samples (LCS): It can be incorporated into a laboratory control sample—a blank sample matrix spiked with a known amount of the compound. The analysis of the LCS helps to monitor the performance of the entire analytical system, independent of matrix interferences from real samples.
Proficiency Testing: Laboratories can use the compound as part of proficiency testing schemes to evaluate their performance against other laboratories, ensuring inter-laboratory comparability of results.
The use of a stable, synthetic compound like this compound helps to ensure that the analytical process remains in control over time and provides confidence in the quality of the data generated.
Intermolecular Interactions and Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound is a molecule of significant interest in this area due to the presence of eight fluorine atoms and two bromine atoms, which can act as halogen bond donors.
Halogen Bonding Interactions in Crystal Engineering and Co-crystallization
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (such as a nitrogen or oxygen atom) mdpi.comnih.gov. This interaction has emerged as a powerful tool in crystal engineering for the rational design and construction of multi-component crystalline materials, known as co-crystals, with desired structures and properties nih.govcsmres.co.uk.
Perfluorinated aromatic compounds are particularly effective halogen bond donors. Research on related compounds like dibromotetrafluorobenzene and diiodotetrafluorobenzene has demonstrated their ability to form co-crystals with a variety of nitrogen-containing heterocyclic compounds nih.gov. Studies involving brominated octafluorobiphenyl (Br2F8bph) have shown its capacity to form co-crystals with Lewis bases such as 2,2'-bipyridine (B1663995) and 1,4-diazabicyclo[2.2.2]octane (DABCO) rsc.org. In these structures, the bromine atoms of the biphenyl unit form distinct Br···N halogen bonds, directing the self-assembly of the molecules into predictable one-dimensional chains or discrete units in the solid state rsc.org. The formation of these supramolecular assemblies is guided by the specific geometry and strength of the halogen bonds.
Table 2: Examples of Halogen Bonding Interactions with Dibromooctafluorobiphenyl Analogues
| Halogen Bond Donor | Halogen Bond Acceptor | Resulting Supramolecular Structure | Key Interaction | Reference |
| Dibromooctafluorobiphenyl (Br2F8bph) | 2,2'-bipyridine | Co-crystal with defined stoichiometry | Br···N Halogen Bond | rsc.org |
| Dibromooctafluorobiphenyl (Br2F8bph) | DABCO | Discrete (Br2F8bph)2(DABCO) units | Br···N Halogen Bond | rsc.org |
These findings underscore the potential of this compound as a valuable building block in crystal engineering for creating novel solid-state materials.
Design of Molecular Recognition Systems Utilizing Halogen Bond Donors
Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a fundamental concept in chemistry and biology rsc.org. The directionality and tunable strength of halogen bonds make them highly attractive for designing artificial molecular recognition systems rsc.orgchemrxiv.org.
As a polyhalogenated molecule, this compound can function as a halogen bond donor, capable of selectively interacting with molecules that possess Lewis basic sites (halogen bond acceptors). The two bromine atoms on the biphenyl scaffold could potentially allow for simultaneous binding to two different acceptor sites or cooperative binding to a single larger molecule. This capability is a frontier of research, with potential applications in:
Sensing: Designing host molecules that selectively bind to specific analytes (guests) through halogen bonding, leading to a detectable signal.
Catalysis: Utilizing halogen bonding to orient substrates within a catalyst's active site, thereby enhancing reaction rates and selectivity nsf.gov.
Materials Science: Creating functional materials where the precise arrangement of components, dictated by halogen bonds, gives rise to unique optical or electronic properties nsf.gov.
The development of catalysts and molecular receptors based on bidentate halogen bond donors is an active area of research chemrxiv.org. The rigid structure of this compound, combined with the proven ability of its bromine atoms to engage in specific halogen bonding, makes it a promising platform for the future design of sophisticated molecular systems.
Future Perspectives and Emerging Research Directions for 2,2 Dibromooctafluorobiphenyl Research
Development of Novel and Sustainable Synthetic Pathways
The future of 2,2'-Dibromooctafluorobiphenyl research is intrinsically linked to the development of more efficient, sustainable, and scalable synthetic methodologies. Current synthetic routes often rely on harsh reaction conditions and expensive reagents. Future research will likely focus on greener alternatives that minimize waste and energy consumption.
Key areas of development include:
Catalytic C-H Activation/Functionalization: A significant advancement would be the direct synthesis from octafluorobiphenyl through selective C-H activation, followed by bromination. This would be a more atom-economical approach compared to multi-step syntheses.
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of fluorinated aromatics could offer a highly selective and environmentally benign synthetic route.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Bromination | Atom economy, reduced steps | Development of selective catalysts |
| Flow Synthesis | High throughput, safety, scalability | Reactor design and optimization |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
Exploration of Unconventional Reactivity and Catalytic Transformations
The electron-deficient nature of the perfluorinated aromatic rings, combined with the presence of reactive C-Br bonds, suggests that this compound could exhibit unique and unconventional reactivity. Future studies are expected to delve into its potential as a building block in organic synthesis and as a ligand in catalysis.
Emerging research directions include:
Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br bonds in Suzuki, Stille, and Sonogashira coupling reactions to synthesize complex polyaromatic systems.
Reductive Defluorination/Functionalization: Exploring selective C-F bond activation and functionalization to introduce new substituents onto the perfluorinated core, leading to novel materials with tailored properties.
Ligand Development for Catalysis: The synthesis of phosphine (B1218219) or N-heterocyclic carbene derivatives of this compound could yield ligands with unique electronic and steric properties for homogeneous catalysis. The electron-withdrawing nature of the octafluorobiphenyl backbone could significantly influence the catalytic activity of the metal center.
Advanced Spectroscopic Characterization Techniques for Real-time Monitoring
To fully understand the reaction mechanisms and kinetics involving this compound, the application of advanced, in-situ spectroscopic techniques will be crucial. Real-time monitoring can provide invaluable insights into transient intermediates and reaction pathways that are not accessible through conventional analytical methods.
Future research should employ:
In-situ NMR and IR Spectroscopy: To monitor the progress of reactions and identify key intermediates in real-time.
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be used to study the excited-state dynamics of this compound and its derivatives, which is essential for applications in photochemistry and materials science.
X-ray Absorption Spectroscopy (XAS): To probe the local electronic and geometric structure of metal complexes involving ligands derived from this compound, providing insights into catalytic cycles.
| Technique | Information Gained | Potential Application |
| In-situ NMR | Reaction kinetics, intermediate identification | Mechanistic studies of catalytic cycles |
| Time-Resolved Spectroscopy | Excited-state lifetimes and pathways | Development of photoactive materials |
| X-ray Absorption Spectroscopy | Metal oxidation state, coordination environment | Understanding catalyst structure-activity relationships |
Multiscale Computational Modeling and Predictive Studies
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Predictive modeling can guide experimental efforts by screening potential synthetic routes, predicting reactivity, and designing novel materials with desired properties. nih.gov
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding its unconventional reactivity and in the rational design of new catalysts.
Molecular Dynamics (MD) Simulations: To investigate the conformational dynamics and intermolecular interactions of materials derived from this compound, which is crucial for applications in liquid crystals and organic electronics.
Quantitative Structure-Activity Relationship (QSAR) Models: To establish correlations between the structural features of this compound-based compounds and their observed properties, facilitating the design of new molecules with enhanced performance. nih.gov
Synergistic Research Across Chemical Disciplines
The full potential of this compound will only be realized through collaborative efforts that span multiple chemical disciplines. The convergence of synthetic chemistry, materials science, catalysis, and computational chemistry will be essential for translating fundamental discoveries into practical applications. nih.gov
Key areas for synergistic research include:
Materials Science: The development of novel liquid crystals, flame retardants, and high-performance polymers incorporating the this compound motif.
Medicinal Chemistry: Although not the primary focus, the unique properties of fluorinated compounds could inspire the design of novel scaffolds for bioactive molecules. The exploration of fluorine chemistry at the interface of chemistry and biology is a growing field. nih.gov
Environmental Chemistry: Understanding the environmental fate and potential degradation pathways of highly fluorinated compounds is a critical area of research that requires interdisciplinary collaboration.
The future of research on this compound is bright and full of opportunities. By focusing on sustainable synthesis, exploring its unique reactivity, employing advanced characterization and computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this fascinating molecule.
Q & A
Q. How is 2,2'-Dibromooctafluorobiphenyl synthesized for use in organic electronic materials?
Methodological Answer: this compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, 4,4'-dibromooctafluorobiphenyl (a structural analog) was coupled with triphenylamine-4-boronic acid using Pd(PPh₃)₄ as a catalyst, yielding 67% of the target fluorinated derivative . Key steps include:
- Reaction Conditions: Anhydrous DMF as solvent, Na₂CO₃ as base, and reflux at 110°C for 24 hours.
- Purification: Column chromatography with silica gel and hexane/ethyl acetate eluent.
- Validation: NMR and GC-MS for structural confirmation.
Table 1: Synthesis Optimization Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | DMF (anhydrous) | |
| Yield | 67% | |
| Purity Validation | NMR (¹H, ¹⁹F), GC-MS |
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer: Gas chromatography (GC) paired with atomic emission detection (AED) or electron capture detection (ECD) is widely used. For instance:
- GC/AED: Monitors bromine-specific emission lines (e.g., m/z 296 and 456 for Br) to avoid matrix interference .
- GC-ECD: Achieves detection limits of 0.1–1.0 ng/mL in pesticide analysis when 4,4'-dibromooctafluorobiphenyl is used as an internal standard .
- Column Selection: DB-17MS and DB-5MS columns provide optimal resolution for halogenated biphenyls .
Q. How should standard solutions of this compound be prepared and stored?
Methodological Answer:
- Preparation: Dissolve 100 mg/L in cyclohexane or isooctane:acetone (98:2) to minimize degradation .
- Storage: Amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent photolytic debromination .
- Calibration: Use isotopically labeled analogs (e.g., ¹³C₁₂-biphenyl) to correct for matrix effects .
Q. What role does this compound serve as an internal standard in GC analysis?
Methodological Answer: It acts as a secondary internal standard to:
- Monitor autosampler performance (e.g., consistent injection volumes via m/z 296:456 ratio checks) .
- Validate instrument tuning and signal stability during long analytical sequences .
- Correct for retention time shifts in multi-column setups (e.g., DB-17MS vs. DB-XLB) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in retention times when using this compound across different GC columns?
Methodological Answer: Retention time variability arises from column phase differences. Mitigation strategies include:
- Column Pairing: Use DB-17MS (mid-polarity) for primary quantification and DB-5MS (non-polar) for confirmation .
- Temperature Ramping: Optimize gradients (e.g., 50°C to 320°C at 15°C/min) to enhance separation .
- Internal Standard Calibration: Normalize retention times using deuterated analogs .
Q. What strategies optimize the use of this compound in complex matrices to avoid interference?
Methodological Answer:
- Matrix Cleanup: Perform liquid-liquid extraction (LLE) with hexane:acetone (3:1) to remove lipids and proteins .
- Derivatization: Use pentafluoropropionic anhydride (PFPA) to reduce polarity of co-eluting compounds .
- Selective Detection: GC/AED with bromine-specific channels (e.g., 478.5 nm) eliminates non-halogenated interferents .
Q. How to validate the purity of this compound post-synthesis?
Methodological Answer:
Q. What are the implications of isotopic labeling (e.g., ¹³C) on the performance of this compound as an internal standard?
Methodological Answer:
- Advantages: ¹³C-labeled analogs co-elute with native compounds, improving recovery corrections .
- Limitations: High cost and synthetic complexity; deuterated versions may exhibit slight retention time shifts .
- Validation: Cross-check with non-labeled standards in spiked recovery tests (85–115% acceptable range) .
Q. How to address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?
Methodological Answer:
- Quality Control (QC): Implement in-process checks (e.g., TLC monitoring) and post-synthesis GC-MS .
- Standardization: Use identical catalysts (e.g., Pd(PPh₃)₄) and solvent batches across syntheses .
- Collaborative Trials: Share samples between labs to assess inter-laboratory reproducibility .
Q. What are the key considerations when transitioning this compound from GC-ECD to GC-MS methods?
Methodological Answer:
- Ionization Mode: Negative chemical ionization (NCI) enhances sensitivity for halogenated compounds .
- Mass Resolution: High-resolution MS (HRMS) at >20,000 FWHM resolves isotopic clusters (e.g., Br⁷⁹/Br⁸¹) .
- Method Validation: Compare limits of detection (LODs) between GC-ECD (0.1 ng/mL) and GC-MS (0.05 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
